4,6-Dichloro-2-methylpyridazin-3(2H)-one

Descripción

Historical Context and Significance of Pyridazinone Heterocycles in Medicinal and Agrochemical Chemistry

The study of pyridazinone and its derivatives has a rich history, driven by their significant biological activities. These compounds have been a subject of intensive research for decades due to their broad spectrum of pharmacological and agrochemical applications. nih.gov In medicinal chemistry, pyridazinone derivatives have been investigated for a vast range of therapeutic uses, including as anticancer, anti-inflammatory, antimicrobial, cardiovascular, and anticonvulsant agents. nih.gov The versatility of the pyridazinone nucleus allows for the development of new pharmacologically active compounds, with some derivatives having advanced to clinical trials.

In the agrochemical sector, pyridazinone derivatives have also demonstrated considerable importance. They have been developed as herbicides, insecticides, and plant growth regulators. nih.gov The ability of these compounds to interfere with biological processes in pests and plants has made them valuable tools in crop protection. The ongoing research in this area continues to explore the potential of pyridazinone-based compounds for developing new and effective agrochemicals.

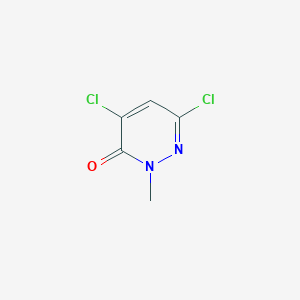

Structural Overview and Nomenclature of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

This compound is a distinct chemical entity within the pyridazinone family. Its structure is characterized by a pyridazin-3(2H)-one core, which is a six-membered ring containing two adjacent nitrogen atoms and a ketone group at the 3-position. The "-2H-" in the name indicates that the nitrogen at position 2 is saturated with a hydrogen or, in this case, a substituent.

The specific nomenclature of "this compound" details the substituents on this core structure:

4,6-Dichloro- : Two chlorine atoms are attached to the carbon atoms at positions 4 and 6 of the pyridazinone ring.

2-methyl- : A methyl group is attached to the nitrogen atom at position 2.

-3(2H)-one : This signifies the ketone group at the 3-position of the pyridazine (B1198779) ring.

| Property | Value for 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | Reference |

| CAS Number | 933-76-6 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₄Cl₂N₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 179.00 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 4,5-dichloro-2-methylpyridazin-3-one | sigmaaldrich.com |

Another related compound, 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , also has documented properties, further illustrating the chemistry of this class of compounds.

| Property | Value for 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | Reference |

| CAS Number | 1178884-53-1 | rlavie.com |

| Molecular Formula | C₅H₄BrClN₂O | rlavie.com |

Research Landscape and Academic Interest in Chlorinated Pyridazinone Derivatives

The presence of chlorine atoms on the pyridazinone ring significantly influences the compound's chemical properties and biological activity, making chlorinated pyridazinone derivatives a subject of considerable academic and industrial interest. Research has shown that the introduction of chlorine can enhance the efficacy of these compounds in various applications. nih.gov

Scientific investigations into chlorinated pyridazinones have explored their synthesis and potential as therapeutic agents. For instance, various chlorinated pyridazinone derivatives have been designed and synthesized as potential dual antimicrobial and anticancer agents. nih.gov The synthesis of novel chlorinated pyridazinone derivatives is an active area of research, with studies focusing on creating new compounds with improved biological profiles. nih.govmdpi.commdpi.com The academic interest is driven by the potential to develop new drugs and agrochemicals with enhanced potency and selectivity. The exploration of structure-activity relationships in this class of compounds continues to be a key focus for medicinal and agricultural chemists. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFTYYCUSQCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496954 | |

| Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6885-89-8 | |

| Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 2 Methylpyridazin 3 2h One

Precursor Synthesis and Starting Material Derivatization

The construction of the pyridazinone core is the foundational step, which can be achieved through various cyclization strategies using acyclic precursors. The choice of starting materials often dictates the initial substitution pattern on the ring.

The pyridazin-3(2H)-one ring is typically formed via the condensation reaction between a dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. One of the most common and versatile methods involves the cyclization of γ-keto acids with hydrazine hydrate (B1144303).

Research has demonstrated several effective pathways:

From γ-Keto Acids: A classical approach involves the cyclization of a γ-keto acid with hydrazine hydrate. For instance, β-aroylpropionic acids, which can be synthesized through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, readily undergo cyclization in the presence of hydrazine to form 6-aryl-4,5-dihydropyridazin-3(2H)-ones. nih.gov Subsequent aromatization yields the pyridazin-3(2H)-one core.

One-Pot Multistep Reactions: More contemporary methods utilize one-pot procedures to improve efficiency. A notable example is the reaction of a para-substituted acetophenone (B1666503) with glyoxalic acid, followed by in-situ ring closure with hydrazine hydrate to produce the 6-substituted-pyridazin-3(2H)-one intermediates. nih.gov

From Furanones: 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones have been used as precursors, which upon refluxing with hydrazine hydrate in ethanol, yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones.

The table below summarizes various precursor strategies for the pyridazinone scaffold.

| Starting Material(s) | Key Reagents | Product Type | Reference |

| Substituted Acetophenone, Glyoxalic Acid | Hydrazine Hydrate | 6-Aryl-pyridazin-3(2H)-one | nih.gov |

| β-Benzoyl Propionic Acid | Hydrazine Hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | nih.gov |

| 3-Hydrazono-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | 4-Hydrazinyl-6-phenylpyridazin-3(2H)-one |

To synthesize the target molecule, dichlorination of the pyridazinone ring is essential. This can be achieved either by building the ring from chlorinated precursors or by direct chlorination of the pre-formed pyridazinone scaffold. The most widely documented precursor for this class of compounds is 4,5-dichloropyridazin-3(2H)-one.

Key synthetic routes to dichlorinated intermediates include:

Chlorination with Phosphorus Oxychloride: A common laboratory method for introducing chlorine atoms is the treatment of a pyridazin-3(2H)-one or its hydroxyl tautomer with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction can convert the pyridazinone into a chloropyridazine derivative. For example, reacting a pyridazinone with POCl₃ can substitute the hydroxyl group of the enol form with a chlorine atom.

Synthesis from Mucochloric Acid: The direct and high-yield synthesis of 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) with hydrazine hydrate. This method is highly efficient for producing the 4,5-dichloro isomer, which is a versatile intermediate for further functionalization.

Synthesis from Dichlorodiazadienes: An alternative approach involves reacting 4,4-dichloro-1,2-diazabuta-1,3-dienes with compounds containing active methylene (B1212753) groups (CH-acids), such as dimethyl malonate, to yield pyridazinone derivatives.

Regioselective Methylation Strategies at the N2-Position

The final step in the synthesis of 4,6-dichloro-2-methylpyridazin-3(2H)-one is the introduction of a methyl group at the N2 position of the heterocyclic ring. This N-alkylation step must be performed regioselectively to avoid the formation of the isomeric O-alkylation product.

Direct N-methylation is the most straightforward approach. This is typically an Sₙ2 reaction where the pyridazinone anion acts as a nucleophile, attacking an electrophilic methyl source.

Commonly used one-step methylation procedures involve:

Reaction with Methyl Halides: The most frequent method employs a methyl halide, such as iodomethane (B122720) (methyl iodide), in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the N-H of the pyridazinone, generating the nucleophilic pyridazinide anion, which then reacts with the iodomethane.

Reaction with Dimethyl Sulfate (B86663): Dimethyl sulfate is another potent and cost-effective methylating agent used under similar basic conditions.

The table below outlines typical conditions for N-methylation.

| Methylating Agent | Base | Solvent | General Outcome | Reference |

| Iodomethane (CH₃I) | K₂CO₃, NaH | Acetone, DMF | Good yields of N-methylated product | researchgate.net |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Dioxane | Effective N-methylation | |

| Methyl Chloroacetate | K₂CO₃ | Acetonitrile (B52724) | N-alkylation with ester functional group | researchgate.net |

A significant challenge in the alkylation of pyridazinones is controlling the regioselectivity between N-alkylation and O-alkylation. The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the exocyclic oxygen atom. The ratio of N- to O-alkylated products is highly dependent on the reaction conditions.

Key factors for optimizing N-alkylation include:

Solvent Choice: The polarity and protic nature of the solvent play a crucial role. Protic solvents or polar aprotic solvents like DMF or DMSO tend to favor N-alkylation. Recently, the use of water with a surfactant like Tween 20 has been shown to create a micellar system that greatly enhances N-alkylation regioselectivity for related pyridone systems. nih.gov

Nature of the Base and Counter-ion: Harder counter-ions (like Na⁺ or K⁺) and weaker bases often favor N-alkylation. The use of a strong base like sodium hydride (NaH) in an aprotic solvent like THF can sometimes lead to a higher proportion of the O-alkylated product. researchgate.net

Temperature: Lower reaction temperatures generally provide better selectivity, favoring the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated product.

Careful optimization of these parameters is critical to maximize the yield of the desired this compound and minimize difficult separation of isomers.

Alternative and Green Synthetic Pathways for Chlorinated Pyridazinones

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient synthetic routes for pyridazinone derivatives. These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Alternative and greener approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields. This has been successfully applied to the synthesis of various pyridazinone derivatives, reducing energy consumption and the potential for side-product formation. ekb.eg

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, represents a significant green advancement. ekb.eg This method minimizes the use of volatile organic compounds (VOCs), reducing both environmental impact and purification costs.

Use of Eco-Friendly Solvents and Catalysts: The development of synthetic protocols that use water as a solvent is a key goal of green chemistry. nih.gov Furthermore, replacing hazardous catalysts with non-toxic and inexpensive alternatives, such as zinc acetate (B1210297) (Zn(OAc)₂) or even biocatalysts, is an active area of research. researchgate.net A metal-free aza-Diels–Alder reaction has also been reported as a sustainable method for creating the pyridazine (B1198779) core. organic-chemistry.org

Sustainable Chlorination: Broader research into eco-friendly chlorination focuses on using photocatalytic processes with low-cost catalysts like iron, activated by simple blue light, to replace harsher, more traditional chlorinating agents. rice.edu While not yet specifically applied to pyridazinones in the literature, these principles point toward future green synthetic routes for chlorinated heterocycles.

Exploration of Catalytic Systems in Pyridazinone Synthesis

The synthesis of pyridazinone frameworks has been significantly advanced by the introduction of various catalytic systems designed to improve efficiency, selectivity, and reaction conditions. Heterogeneous catalysts, in particular, have garnered attention due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.

One notable example is the use of HY-Zeolite as an efficient, recyclable heterogeneous catalyst for the one-pot synthesis of pyridazinones and phthalazinones. researchgate.net This method involves the reaction of arenes, cyclic anhydrides, and aryl hydrazines, demonstrating high yields and requiring short reaction times. researchgate.net The reusability of the HY-Zeolite catalyst makes this process economically and environmentally advantageous. researchgate.net

Another innovative approach employs L-proline functionalized propyl-modified nanomagnetics as a catalyst in aqueous media. This system avoids the use of hazardous organic reagents or strong Lewis acids like aluminum chloride (AlCl₃). researchgate.net A key benefit of this methodology is the straightforward separation of the catalyst from the reaction mixture using an external magnetic field, allowing for its reuse. researchgate.net The reaction proceeds with high purity and in fewer steps, making it suitable for larger-scale synthesis of pyridazinone derivatives. researchgate.net

Copper(II)-catalyzed aerobic cyclization represents another significant advancement. organic-chemistry.org This method can selectively produce either 1,6-dihydropyridazines or fully aromatic pyridazines by judiciously choosing the reaction solvent. organic-chemistry.org For instance, using acetonitrile (MeCN) as the solvent favors the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) directly yields pyridazines in good yields. organic-chemistry.org

The table below summarizes key features of these catalytic systems.

| Catalyst System | Reactants | Key Advantages | Solvent |

| HY-Zeolite | Arenes, Anhydrides, ArNHNH₂ | Reusable, Short reaction times, High yields, Easy workup. researchgate.net | Not Specified |

| L-proline functionalized nanomagnetics | Not Specified | Reusable, Aqueous media, Avoids harmful reagents, High purity. researchgate.net | Aqueous Media |

| Copper(II) | β,γ-unsaturated hydrazones | Good yields, High functional group tolerance, Regioselective, Solvent-dependent product selectivity. organic-chemistry.org | Acetonitrile (MeCN) or Acetic Acid (AcOH) |

One-Pot Synthesis Techniques for Pyridazinone Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers substantial benefits in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for synthesizing pyridazinone derivatives.

An efficient one-pot synthesis of pyridazinones has been achieved using HY-Zeolite as a catalyst. researchgate.net This process combines arenes, cyclic anhydrides, and aryl hydrazines in a single step, leading to the desired products in high yields and with short reaction times. researchgate.net The simplicity of the workup further enhances the appeal of this method. researchgate.net

Ultrasound irradiation has also been employed to promote a one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, a related class of heterocycles. nih.gov This technique involves the reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate, catalyzed by piperidine. nih.gov The use of ultrasound significantly shortens reaction times and results in excellent yields. nih.gov

Palladium-catalyzed sequential reactions are powerful one-pot strategies for creating complex heterocyclic compounds. mdpi.com These methods can combine several transformations, such as Suzuki-Miyaura cross-coupling and C-H activation, in a single sequence. mdpi.com This approach streamlines the synthesis process, minimizes purification steps, and reduces both waste and energy consumption, aligning with green chemistry principles. mdpi.com For example, this has been applied to the synthesis of various trisubstituted aryl heterocycles. mdpi.com

The following table outlines different one-pot synthesis approaches for pyridazinone and related derivatives.

| Synthesis Method | Components/Catalyst | Key Features |

| HY-Zeolite Catalysis | Arenes, Anhydrides, ArNHNH₂ | High yield, Short reaction time, Reusable catalyst. researchgate.net |

| Ultrasound-Promoted Synthesis | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate / Piperidine | Shorter reaction times, Excellent yields, Simple workup. nih.gov |

| Sequential Pd-Catalysis | Various (e.g., halo-pyridazines, boronic acids) / Pd catalyst | High efficiency, Atom economy, Reduced waste and energy consumption. mdpi.com |

Substitution of Environmentally Hazardous Reagents in Chlorination Processes

The chlorination step in the synthesis of compounds like this compound traditionally involves reagents that pose environmental and safety concerns. There is a significant drive in modern synthetic chemistry to replace such hazardous substances with greener alternatives. nih.gov

Historically, chlorinating agents such as phosphorus oxychloride (POCl₃) have been widely used. While effective, POCl₃ is highly corrosive and reacts violently with water, and its use generates significant waste streams that require careful handling. The broader conversation in green chemistry aims to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with unknown or different, but still significant, hazards. nih.gov

The goal is to design chemical processes that are less hazardous from the outset. In the context of halogenating pyridazinones, this involves exploring alternative reagents. For instance, in the synthesis of a related bromo-thienylpyridazine, phosphorus oxybromide (POBr₃) was used to convert a pyridazinone to the corresponding bromopyridazine. mdpi.com While still a reactive phosphorus halide, exploring a range of halogenating agents can sometimes provide options with a more favorable environmental or safety profile depending on the specific transformation required.

It is important to note that the presence of chlorine atoms in a molecule does not inherently make it toxic or environmentally persistent. nih.goveurochlor.org Many FDA-approved drugs contain chlorine, where the atom is crucial for the molecule's biological activity. nih.gov The environmental concern is often linked to polychlorinated compounds or those with high reactivity and persistence, not necessarily to all chlorinated organic chemicals, especially those within the molecular weight range typical for pharmaceuticals. eurochlor.org

The focus of green toxicology and chemistry is to make accurate predictions about the hazards of both existing chemicals and potential replacements. nih.gov For chlorination processes, this means a continued search for new reagents and catalytic systems that can efficiently install chlorine atoms with minimal environmental impact.

Yield Optimization and Purity Enhancement Protocols in this compound Synthesis

Optimizing the yield and ensuring high purity are critical aspects of synthesizing any chemical compound, including this compound. This involves careful control over reaction parameters and effective purification techniques.

Catalyst Choice: As discussed previously, the use of highly efficient catalysts like palladium complexes in cross-coupling reactions or HY-zeolite in cyclization can dramatically improve yields. researchgate.netmdpi.com

Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. For example, in the synthesis of thienylpyridazine derivatives, reactions were heated for specific durations (e.g., 6 hours at 110-120 °C for bromination, 48 hours at 80 °C for Suzuki coupling) to ensure completion. mdpi.com The choice of solvent can even determine the product outcome, as seen in Cu(II)-catalyzed reactions where acetonitrile and acetic acid yield different products. organic-chemistry.org

Reagent Stoichiometry: Using the correct molar ratios of reactants is fundamental. In a Suzuki-Miyaura coupling for a pyridazine derivative, a slight excess of the boronic acid (0.6 mmol) was used relative to the bromopyridazine (0.5 mmol) to drive the reaction to completion. mdpi.com

Purity Enhancement: After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. Common protocols include:

Extraction: This is often the first step in workup. For example, after a reaction, the mixture might be extracted with a solvent like chloroform (B151607) to separate the organic product from an aqueous phase. mdpi.com

Washing: The extracted product is often washed with solutions like saturated sodium chloride (brine) to remove residual water and certain impurities. mdpi.com

Recrystallization: This is a powerful technique for purifying solid compounds. A patent describing the synthesis of a related compound, 3,4,5-trichloropyridazine, specifies recrystallization from an acetone-water mixture to obtain the pure solid.

Chromatography: Techniques like column chromatography are used to separate compounds based on their differential adsorption to a stationary phase. While not explicitly detailed for the title compound in the provided search results, it is a standard method for achieving high purity in heterocyclic synthesis.

A product's purity is typically confirmed using analytical methods. The compound 4,5-dichloro-2-methyl-3(2H)-pyridazinone is commercially available with a purity of 97% or greater, with a specified melting point range of 87-91 °C, which serves as a benchmark for synthetic preparations. sigmaaldrich.com

Chemical Reactivity and Derivatization of 4,6 Dichloro 2 Methylpyridazin 3 2h One

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms at the C4 and C6 positions of the pyridazinone ring are susceptible to nucleophilic attack, a common feature of chloro-substituted pyridazines. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Regioselectivity Studies of Substitution at C4 and C6 Positions

The presence of two chlorine atoms on the pyridazinone ring raises the question of regioselectivity in nucleophilic substitution reactions. The outcome of these reactions, in terms of which chlorine atom is preferentially replaced, is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the pyridazinone ring.

The reaction of dichloropyridazinones with amines is a well-established method for the synthesis of aminopyridazinone derivatives. For instance, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic and cyclic saturated amines in the presence of cesium carbonate in acetonitrile (B52724) leads to the formation of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com This suggests that in the 4,5-dichloro analogue, the substitution occurs preferentially at the 5-position.

While specific studies on the reaction of 4,6-dichloro-2-methylpyridazin-3(2H)-one with N-benzylaminoethanol are not extensively detailed in the reviewed literature, the synthesis of 4-amino and 4-ureido pyridazin-3(2H)-one scaffolds has been a subject of interest for their potential as FABP4 inhibitors. nih.govsemanticscholar.orgresearchgate.net These syntheses often involve the displacement of a leaving group, such as a nitro group, by an amine. For example, the displacement of a nitro group at the 4-position of a pyridazinone precursor with various alkyl or heteroarylamines has been reported to proceed efficiently. core.ac.uk This indicates that the C4 position is susceptible to nucleophilic attack by amines. The synthesis of 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one derivatives from the corresponding 4,5-dichloro compound further supports the reactivity of the pyridazinone ring towards amination. cbijournal.com

The following table summarizes the synthesis of various aminopyridazinone derivatives from their corresponding chloro- or nitro-substituted precursors:

| Starting Material | Reagent | Product | Reference |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amines | 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one | cbijournal.com |

| Pyridazinone with nitro group at C4 | Alkyl or heteroarylamine | 4-amino-pyridazin-3(2H)-one derivative | core.ac.uk |

| Isoxazole-pyridazinone precursor | Ammonium formate, Pd/C | 4-amino-5-acetyl derivative | core.ac.uk |

Similar to amines, thiols can act as nucleophiles to displace the chlorine atoms of this compound. For instance, the reaction of this compound with sodium methanethiolate (B1210775) results in the substitution of both chlorine atoms to yield 2-methyl-4,6-bis(methylthio)pyridazin-3(2H)-one. This demonstrates the feasibility of introducing sulfur-based functional groups onto the pyridazinone core.

In addition to thiols, other nucleophiles such as azide (B81097) ions can also participate in substitution reactions. The reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with sodium azide in methanol (B129727) has been shown to yield 5-azido-4-chloro-2-methylpyridazin-3(2H)-one. This reaction indicates a regioselective substitution at the C5 position in this particular isomer.

The following table provides examples of nucleophilic substitution reactions with thiols and other nucleophiles:

| Starting Material | Reagent | Product |

| This compound | Sodium methanethiolate | 2-methyl-4,6-bis(methylthio)pyridazin-3(2H)-one |

| 4,5-dichloro-2-methylpyridazin-3(2H)-one | Sodium azide | 5-azido-4-chloro-2-methylpyridazin-3(2H)-one |

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridazines is significantly influenced by the electronic nature of the substituents on the ring. The aza nitrogens in the pyridazine (B1198779) ring are electron-withdrawing and substantially enhance the reactivity of the ring towards nucleophiles through both inductive and mesomeric effects.

In related heterocyclic systems like 2,4-dichloropyrimidines, an electron-withdrawing substituent at the C5 position directs nucleophilic attack to the C4 position. Conversely, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position favors substitution at the 3-position. These observations highlight the critical role of substituent electronic effects in determining the site of nucleophilic attack.

For this compound, the methyl group at the N2 position is an electron-donating group. This would generally be expected to modulate the reactivity of the C4 and C6 positions. The carbonyl group at C3 is electron-withdrawing and would activate the adjacent C4 position towards nucleophilic attack. The interplay of these electronic effects, along with the inherent reactivity of the pyridazine ring, governs the regiochemical outcome of substitution reactions.

Halogen Exchange Reactions (e.g., with Iodide)

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting chloro-substituted heterocycles into their iodo- or fluoro-analogs. This reaction typically involves treating an alkyl or aryl chloride with an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone. The success of the reaction depends on the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt.

While specific literature detailing the halogen exchange reaction of this compound with iodide was not found within the scope of this review, this type of transformation is a standard procedure in organic synthesis and could potentially be applied to this compound to generate the corresponding diiodo or chloro-iodo derivatives. These iodo-substituted pyridazinones could then serve as valuable intermediates for further functionalization, for example, in palladium-catalyzed cross-coupling reactions.

Reactions Involving the Carbonyl Group

The carbonyl group at the C3 position of this compound presents another site for chemical modification. Common reactions of carbonyl groups include reduction to alcohols, reaction with organometallic reagents to form tertiary alcohols, and thionation to form the corresponding thiocarbonyl derivative.

The thionation of carbonyl compounds is often achieved using reagents like phosphorus pentasulfide (P4S10) or Lawesson's reagent. audreyli.comnih.govchemicalbook.comresearchgate.netnih.gov These reagents are effective for converting a variety of carbonyl compounds, including ketones, amides, and esters, into their thio-analogs. audreyli.comnih.govchemicalbook.com For example, Lawesson's reagent has been successfully used for the thionation of ketones even in the presence of other functional groups. chemicalbook.com The combination of P4S10 and hexamethyldisiloxane (B120664) is another efficient system for this transformation. audreyli.comnih.gov While specific examples of the thionation of this compound are not explicitly detailed, the general reactivity of these reagents suggests that it would be a feasible transformation.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, are a fundamental method for forming carbon-carbon bonds at a carbonyl carbon. youtube.com These reactions typically proceed via nucleophilic addition to the carbonyl group, leading to the formation of an alcohol after an acidic workup. For instance, the reaction of a ketone with a Grignard reagent generally yields a tertiary alcohol. youtube.com The application of such reactions to this compound could provide a route to a variety of derivatives with new carbon substituents at the C3 position. However, the presence of two reactive chlorine atoms on the pyridazinone ring could lead to side reactions with the highly basic and nucleophilic organometallic reagents, potentially complicating the outcome. Careful control of reaction conditions would be necessary to achieve selective reaction at the carbonyl group.

Reduction to Hydroxyl Group

Specific literature detailing the reduction of the carbonyl group at the 3-position of this compound to a hydroxyl group could not be identified in the performed searches. In principle, this transformation would involve the use of reducing agents capable of acting on an amide-like carbonyl group. However, without experimental data, the feasibility and specific conditions for such a reaction on this particular substrate remain undocumented.

Derivatization to Form More Complex Ring Systems

Dichlorinated pyridazinones are valuable precursors for synthesizing more complex, fused heterocyclic systems. This is typically achieved through sequential or tandem nucleophilic substitution reactions where the chlorine atoms act as leaving groups. Bidentate nucleophiles can be employed to react at both chlorinated positions, leading to the formation of new rings fused to the pyridazinone core. While this is a general strategy for this class of compounds, specific examples of derivatization of this compound to form such complex ring systems were not found in the available literature.

Reactivity of the Pyridazinone Ring System

The pyridazinone ring is an electron-deficient system, a characteristic that profoundly influences its reactivity, particularly its behavior in aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Pyridazinone Core (if applicable)

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of electron-rich aromatic compounds like benzene. The reaction involves an electrophile attacking the π-electron system of the ring. minia.edu.eg Key examples of SEAr include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require a catalyst to generate a sufficiently strong electrophile. mnstate.edumasterorganicchemistry.com

However, the pyridazinone ring in this compound is considered electron-deficient. This is due to the presence of two electronegative ring nitrogen atoms and the electron-withdrawing carbonyl group, which deactivate the ring towards electrophilic attack. Such deactivation makes SEAr reactions significantly more difficult compared to benzene. For similar electron-poor heterocycles like pyridine (B92270), electrophilic substitution is nearly impossible without prior modification, such as oxidation to the corresponding N-oxide, which increases the ring's electron density. wikipedia.org Given these principles, electrophilic aromatic substitution on the pyridazinone core of this compound is not considered a favorable or common reaction pathway. The reactivity is instead dominated by nucleophilic substitution at the carbon atoms bearing the chlorine substituents.

Cycloaddition Reactions Involving the Pyridazinone Moiety

Cycloaddition reactions are concerted processes that form a cyclic product from two or more unsaturated molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example used to form six-membered rings. libretexts.orglibretexts.org Higher-order cycloadditions, such as the [6+4] cycloaddition, are also known and can produce larger ring systems like ten-membered rings. wikipedia.org These reactions depend on the specific electronic and steric properties of the participating π-systems. organicreactions.org

While cycloaddition reactions are a powerful tool in synthetic chemistry, a search of the available literature did not yield any specific examples of this compound participating in such reactions, either as a 4π or 2π component.

Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic studies provide insight into reaction pathways, transition states, and the factors that control product formation. For this compound, the primary derivatization reactions would involve nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. However, specific mechanistic investigations focused on this particular compound were not found in the reviewed literature.

Influence of Solvent and Temperature on Reaction Outcomes

In nucleophilic aromatic substitution (SNAr) reactions, which are the most probable pathway for the derivatization of this compound, solvent and temperature are critical parameters that can significantly influence reaction rates and selectivity.

General Principles of Solvent and Temperature Effects in SNAr:

| Parameter | Influence on SNAr Reactions |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. They can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. |

| Temperature | Increasing the reaction temperature generally increases the rate of SNAr reactions by providing the necessary activation energy. In cases where multiple products can be formed (e.g., substitution at C4 vs. C6, or mono- vs. di-substitution), temperature can affect the regioselectivity and the extent of reaction. Higher temperatures can favor the formation of the thermodynamically more stable product. |

While these are the established general principles governing SNAr reactions, specific studies quantifying the influence of different solvents and temperatures on the reaction outcomes for this compound were not available in the searched literature.

Intermediate Species Identification and Characterization in the Reactivity of this compound

In reactions involving nucleophilic attack on the pyridazinone ring, the formation of a Meisenheimer-like complex is a critical step. This intermediate is a reaction adduct formed between the electron-deficient aromatic ring and the nucleophile. While stable Meisenheimer salts have been isolated and characterized in reactions of highly electron-poor arenes, for many pyridazinone systems, these species exist as short-lived intermediates or even as transition states.

The reactivity of related dichloropyridazine systems provides insight into the potential intermediates for this compound. For instance, in the amination of 4,6-dichloropyrimidine, a closely related heterocyclic compound, catalyst-free monoamination has been achieved at high temperatures, suggesting the direct formation of a substitution product through a transient intermediate. nih.gov

Studies on the functionalization of 4,5-dichloropyridazin-3(2H)-one have also shed light on the stepwise nature of these reactions, where initial products can be considered intermediates for subsequent transformations. For example, the hydrolysis of a 3-chloro-6-substituted pyridazine yields a pyridazinone that serves as an intermediate for further alkylation and derivatization. nih.gov

In the synthesis of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives from a 4,5-dichloropyridazin-3-one precursor, the initial dichlorinated compound acts as the substrate from which a key intermediate is formed upon reaction with various amines. cbijournal.com This monosubstituted product is then the direct precursor to the final product. While not isolated, the presence of this intermediate is inferred from the final product structure.

The regiochemistry of nucleophilic substitution on dichloropyridazinones is highly dependent on the reaction conditions and the nature of the nucleophile, which in turn affects the stability and structure of the intermediate. Research on 4,5-dichloro-2-cyanopyridazin-3(2H)-one has shown that different nucleophiles lead to substitution at either the C4 or C5 position, indicating the formation of distinct intermediates that dictate the final product distribution. researchgate.net Although the intermediates themselves were not characterized in this study, their existence is fundamental to explaining the observed regioselectivity.

The table below summarizes the types of intermediates that are postulated or identified in reactions involving dichloropyridazinone systems, which can be extrapolated to understand the reactivity of this compound.

| Precursor System | Nucleophile | Postulated Intermediate Type | Method of Inference |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Monoaminated chloropyrimidine | Product analysis nih.gov |

| 3,6-Dichloropyridazine | Phenylpiperazine/Morpholine | 3-Chloro-6-substituted pyridazine | Isolation and further reaction nih.gov |

| 4,5-Dichloropyridazin-3-one | Aliphatic/Cyclic amines | Monosubstituted amino-chloropyridazinone | Product analysis cbijournal.com |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Various S, N, O nucleophiles | C4 or C5 substituted intermediates | Regiochemical outcome of products researchgate.net |

It is important to note that direct spectroscopic observation or isolation of the intermediate species for this compound is not extensively documented in the literature. The characterization is often inferred from the structure of the final products and by analogy to closely related chemical systems. Computational studies, alongside experimental work, are often employed to predict the structure and stability of these transient species.

Advanced Spectroscopic and Computational Investigations of 4,6 Dichloro 2 Methylpyridazin 3 2h One and Its Derivatives

Detailed Spectroscopic Characterization Techniques

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 4,6-Dichloro-2-methylpyridazin-3(2H)-one could be located in the searched scientific literature. Such data is crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Published FT-IR spectra detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in this compound, such as the C=O (carbonyl) and C-Cl (chloro) stretching vibrations, were not found.

While the molecular weight can be calculated from the chemical formula (C₅H₄Cl₂N₂O), specific Electrospray Ionization Mass Spectrometry (ESI-MS) studies detailing the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ and its fragmentation pattern for this compound are not available.

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, critical data such as crystal system, space group, unit cell dimensions, and bond lengths/angles are unknown. Consequently, an analysis of its solid-state structure and intermolecular interactions via Hirshfeld surface analysis cannot be performed.

Computational Chemistry Studies

No specific computational studies using Density Functional Theory (DFT) for this compound were identified. As a result, theoretical data on its optimized geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) maps are not available for discussion.

Further research and publication in the field are required before a detailed and scientifically accurate article on the spectroscopic and computational properties of this compound can be composed.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the dynamic nature of molecules and exploring their conformational landscapes. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis can be applied to predict its behavior. The pyridazinone ring, being a six-membered heterocycle, can adopt various conformations. The presence of substituents, such as the chlorine atoms and the methyl group, will influence the energetically preferred shapes.

In general, MD simulations for a molecule like this compound would involve defining a force field that describes the interatomic forces within the molecule and its interactions with a simulated environment, such as a solvent. The simulation would then solve Newton's equations of motion for the atoms over time, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, the rotation around the N-CH₃ bond and the potential for ring puckering would be key areas of investigation. Such studies on related heterocyclic systems have provided valuable insights into how molecular shape affects properties and reactivity. mdpi.comnih.gov

Prediction of Reaction Pathways and Regioselectivity using Computational Tools

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the most likely pathways for chemical reactions and understanding the regioselectivity of these reactions. For this compound, a key area of interest is the nucleophilic substitution of the chlorine atoms. The pyridazinone ring is electron-deficient, making it susceptible to attack by nucleophiles. The positions of the two chlorine atoms (C4 and C6) are not equivalent, leading to questions of which one will be more readily substituted.

Computational modeling can elucidate the factors governing this regioselectivity. By calculating the distribution of electron density and the energies of the transition states for nucleophilic attack at both the C4 and C6 positions, researchers can predict the preferred site of reaction. For example, in a related compound, 2,6-dichloro-3-nitropyridine, it was observed that the inductive effect of the nitro group made the ortho position (C2) more electron-deficient and thus more prone to nucleophilic attack, controlling the kinetic product. stackexchange.com A similar approach for this compound would involve assessing the electronic effects of the carbonyl group and the nitrogen atoms on the C4 and C6 positions.

Furthermore, DFT modeling has been successfully used to study the reaction pathways of related pyridazinone derivatives. In the case of Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT calculations provided a reasonable mechanism to account for the observed regioselectivity of subsequent reactions. mdpi.com These computational models can map out the entire reaction coordinate, identifying intermediates and transition states, which is crucial for optimizing reaction conditions and designing synthetic routes to novel derivatives.

Assessment of Molecular Stability and Reactivity Profiles

The molecular stability and reactivity of this compound can be quantitatively assessed using computational methods. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a wealth of information. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov

For pyridazinone derivatives, DFT calculations have been employed to determine these frontier molecular orbitals and other reactivity descriptors. nih.gov These calculations can help in comparing the reactivity of a series of derivatives and in understanding how different substituents affect the electronic properties of the pyridazinone core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity profile. nih.gov

The table below summarizes some of the fundamental properties of this compound, which serve as a basis for more advanced computational studies.

| Property | Value | Source |

| CAS Number | 933-76-6 | sigmaaldrich.com |

| Molecular Formula | C₅H₄Cl₂N₂O | sigmaaldrich.com |

| Molecular Weight | 179.00 g/mol | sigmaaldrich.com |

| Melting Point | 87-91 °C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CN1N=CC(Cl)=C(Cl)C1=O | sigmaaldrich.com |

| InChI Key | ACKBTCUMGAHRIE-UHFFFAOYSA-N | sigmaaldrich.com |

Computational studies can further generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. By combining these computational insights, a comprehensive understanding of the stability and reactivity of this compound and its derivatives can be achieved, guiding the synthesis and investigation of new compounds with desired properties.

Applications of 4,6 Dichloro 2 Methylpyridazin 3 2h One in Advanced Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Chemistry

The inherent reactivity of the two chlorine atoms in 4,6-dichloro-2-methylpyridazin-3(2H)-one makes it an exceptional starting material for the construction of a variety of heterocyclic compounds. The chlorine atoms can be selectively or successively displaced by a range of nucleophiles, leading to the introduction of diverse functional groups and the formation of new ring systems.

The synthesis of pyridazine (B1198779) derivatives can be achieved through several methods, including cyclization reactions of 1,4-dicarbonyl precursors with hydrazine (B178648) and functionalization through nucleophilic substitution or cross-coupling reactions. nih.gov The presence of the dichloro substitution on the pyridazinone ring of this compound makes it particularly amenable to nucleophilic substitution reactions. This allows for the introduction of various substituents at the 4- and 6-positions, paving the way for a vast library of new heterocyclic compounds. For instance, the reaction with different amines, thiols, and alkoxides can be employed to generate a wide array of substituted pyridazinones.

Furthermore, the pyridazinone core itself can be a precursor to other heterocyclic systems. For example, the reaction of 4,5-diamino-6-pyridazinone, which can be synthesized from 4,5-dichloro-3(2H)-pyridazinone, with nitrosonium ion leads to the formation of 3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one, a fused heterocyclic system. nih.gov This demonstrates the utility of dichloropyridazinones in building more complex, multi-ring structures.

Precursor for Pharmacologically Relevant Scaffolds

The pyridazinone ring is a common feature in many biologically active compounds, and this compound serves as a key starting material for the synthesis of numerous pharmacologically relevant scaffolds. nih.govmdpi.comresearchgate.net The ability to functionalize the pyridazinone core at multiple positions allows for the fine-tuning of its pharmacological properties.

Pyridazinone derivatives have been reported to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. mdpi.comresearchgate.net The substitution pattern on the pyridazinone ring plays a crucial role in determining the specific biological activity.

Synthesis of Novel Pyridazinone Derivatives with Modified Substituents

The displacement of the chlorine atoms in this compound with various functional groups is a key strategy for generating novel pyridazinone derivatives with tailored pharmacological profiles. A notable example is the synthesis of 4,5-functionalized-2-methyl-6-(substituted aryl)-3(2H)-pyridazinones, which have been evaluated as potent platelet aggregation inhibitors. organic-chemistry.org In these syntheses, the chlorine atoms are replaced with other functionalities, and a substituted aryl group is introduced at the 6-position, leading to compounds with significant biological activity. organic-chemistry.org

Another example involves the synthesis of 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives, which have shown good analgesic activity. nih.gov The modification at the N-2 position of the pyridazinone ring, coupled with the halogen substitutions, is critical for their pharmacological effect. nih.gov

| Derivative Class | Synthetic Approach | Reported Biological Activity |

| 4,5-Functionalized-2-methyl-6-(substituted aryl)-3(2H)-pyridazinones | Displacement of chlorine atoms and introduction of a substituted aryl group. organic-chemistry.org | Potent platelet aggregation inhibitors. organic-chemistry.org |

| 2-Substituted 4,5-dihalo-3(2H)-pyridazinones | Modification at the N-2 position of the dihalo-pyridazinone ring. nih.gov | Analgesic activity. nih.gov |

| Pyridazinone-arylpiperazine derivatives | Introduction of an arylpiperazine moiety. | α1-adrenoceptor antagonist activity. |

Incorporation into Fused-Ring Systems (e.g., Tricyclic Pyridazinones)

The reactivity of this compound also extends to the construction of more complex, fused-ring systems, including tricyclic pyridazinones. These rigid, polycyclic structures are of significant interest in medicinal chemistry due to their potential for high-affinity binding to biological targets.

A key strategy for creating fused systems involves the initial substitution of the chlorine atoms followed by intramolecular cyclization reactions. For instance, the synthesis of tricyclic pyridazinones has been reported, and these compounds have been investigated as selective aldose reductase inhibitors. nih.gov The construction of these complex molecules often involves a multi-step synthesis where the dichloropyridazinone serves as a crucial starting scaffold.

Furthermore, a direct application of a related starting material, commercially available 4,5-dichloro-3(2H)-pyridazinone, has been demonstrated in the synthesis of 3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one. nih.gov This synthesis involves a three-step conversion of the starting dichloropyridazinone into a 4,5-diamino-6-pyridazinone, which then undergoes cyclization to form the fused triazole ring. nih.gov This highlights the utility of dichlorinated pyridazinones in accessing diverse fused heterocyclic cores.

| Fused-Ring System | Synthetic Precursor | Potential Application/Activity |

| Tricyclic Pyridazinones | Dichloropyridazinone derivative | Selective aldose reductase inhibitors. nih.gov |

| 3,5-Dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one | 4,5-Dichloro-3(2H)-pyridazinone | Fused heterocyclic scaffold. nih.gov |

| 5,6-Fused Ring Pyridazines | 1,2-Diphenyl fulvene (B1219640) and hydrazine | Organometallic semiconductor applications. liberty.edu |

Intermediate in Agrochemical Development

The pyridazinone scaffold is not only relevant in pharmaceuticals but also plays a significant role in the agrochemical industry. liberty.edu Pyridazinone derivatives have been developed as herbicides, fungicides, and plant growth regulators. nih.govliberty.edu this compound serves as a key intermediate in the synthesis of some of these agrochemically active compounds.

The development of new agrochemicals often relies on the synthesis of novel molecular structures with high efficacy and selectivity. The versatility of the dichloropyridazinone core allows for the systematic modification of its structure to optimize its herbicidal or fungicidal properties. A patent for pyridazinone herbicides describes the use of pyridazinone intermediates in the preparation of herbicidal compounds.

Utilization in the Synthesis of Organic Carbonates

While direct utilization of this compound for organic carbonate synthesis is not extensively documented, a closely related class of compounds, alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, has been shown to be an effective reagent for this purpose. organic-chemistry.org These pyridazinone-based reagents serve as stable and eco-friendly alternatives to traditional chloroformates for the synthesis of both symmetric and asymmetric organic carbonates. organic-chemistry.org

The synthesis involves the reaction of the pyridazinone carboxylate with alcohols in the presence of a base to yield the corresponding carbonate. organic-chemistry.org This methodology highlights the potential of the pyridazinone scaffold in developing novel reagents for important organic transformations. Given the structural similarities, it is conceivable that this compound could be chemically modified to create similar reagents for organic carbonate synthesis. The synthesis of organic carbonates is an important industrial process, and the development of safer and more efficient methods is of great interest. researchgate.netresearchgate.net

| Reactant | Product | Key Features of the Method |

| Alkyl/Aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates and Alcohols | Symmetric and Asymmetric Organic Carbonates | Stable, moisture-insensitive, and recyclable reagent; high yields. organic-chemistry.org |

Biological and Pharmacological Research Perspectives on Pyridazinone Derivatives, with Relevance to 4,6 Dichloro 2 Methylpyridazin 3 2h One

Mechanisms of Biological Activity

The diverse pharmacological effects of pyridazinone derivatives stem from their ability to interact with a variety of biological targets, including enzymes, cellular receptors, and macromolecules.

A primary mechanism by which pyridazinone derivatives exert their well-documented anti-inflammatory effects is through the inhibition of key enzymes in inflammatory pathways.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibition: Many pyridazinone derivatives are potent and selective inhibitors of COX-2, an enzyme responsible for the production of inflammatory prostaglandins. researchgate.netresearchgate.net Vicinally disubstituted pyridazinones, in particular, have been identified as potent and selective COX-2 inhibitors. sarpublication.com For example, certain pyridazin-3(2H)-one derivatives with isopropoxy and 4-fluorophenyl substitutions exhibit significant COX-2 inhibition. Some pyridazinone-based sulphonamides have been developed as dual inhibitors, targeting not only COX-2 but also 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade that produces leukotrienes. nih.gov This dual inhibition is a strategic approach to developing anti-inflammatory agents with a broader mechanism of action. nih.gov

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Diaryl pyridazin-3-ones have been evaluated for their aldose reductase inhibitory activity. sarpublication.com Recent studies have focused on synthesizing novel pyridazinone derivatives and using in silico molecular docking to investigate their potential as aldose reductase inhibitors, with some compounds showing promising binding affinity to the enzyme's active site. wu.ac.thwu.ac.th

Dipeptidyl Peptidase-4 (DPP-4) and Proteasome Inhibition: While research has heavily focused on COX and LOX, the broad therapeutic profile of pyridazinones suggests they may interact with other enzymes. For instance, some derivatives have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), another important target for anti-inflammatory drugs. nih.govnih.gov The structural similarity of pyridazinones to other enzyme inhibitors suggests potential, though less explored, activity against targets like DPP-4, crucial in glucose metabolism, and the proteasome, a key player in cellular protein degradation and a target for cancer therapy.

Table 1: Enzyme Inhibition by Pyridazinone Derivatives

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone-based sulphonamides | COX-2 | Methanesulfonate derivative 7a showed an IC50 of 0.05 µM, equipotent to Celecoxib. | nih.gov |

| Pyridazinone-based sulphonamides | 5-LOX | 3-hydroxy-6-oxopyridazine 3 showed an IC50 of 2 µM, more potent than Zileuton. | nih.gov |

| 6-substituted-pyridazinones | Aldose Reductase | Compound 5 showed a binding free energy of -12.61 kcal/mol in docking studies. | wu.ac.thwu.ac.th |

| Indole-substituted pyridazinones | PDE4B | Compound 4ba showed promising activity and selectivity for the PDE4B isoenzyme. | nih.gov |

Pyridazinones have been extensively developed as ligands for N-formyl peptide receptors (FPRs), a family of G-protein coupled receptors (GPCRs) that are key modulators of immune and inflammatory responses. nih.govnih.govsemanticscholar.org These receptors are involved in a wide range of physiological and pathological processes. semanticscholar.org

Depending on the substitution pattern on the pyridazinone scaffold, derivatives can act as potent and selective agonists for different FPR isoforms (FPR1, FPR2, and FPR3). nih.govnih.gov For example, a series of 2-arylacetamide pyridazin-3(2H)-ones were identified as FPR1- or FPR2-selective agonists, as well as dual agonists for both receptors. nih.gov These compounds were shown to induce intracellular calcium flux and chemotaxis in human neutrophils, confirming their functional activity at the receptor level. nih.govresearchgate.net The development of FPR agonists is a promising therapeutic strategy, as stimulating these receptors can induce pro-resolving or anti-inflammatory responses. nih.gov

The biological activity of a compound is also governed by its ability to interact with and be transported by biological macromolecules. Studies on pyrrolo[3,4-d]pyridazinone derivatives have shown that they can form stable complexes with calf thymus DNA (ctDNA) and plasma proteins like orosomucoid and gamma globulin. nih.gov

Using spectroscopic methods such as UV-Vis and fluorescence spectroscopy, researchers have determined that these derivatives bind to the grooves of the DNA molecule rather than intercalating between the base pairs. nih.gov Furthermore, these compounds were found to bind to plasma proteins, which is crucial for their transport and distribution in the body. The fluorescence quenching of plasma proteins upon binding with the pyridazinone derivatives indicated the formation of stable complexes. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridazinone Derivatives

The presence, number, and position of halogen atoms and methyl groups on the pyridazinone ring significantly influence the compound's pharmacological properties, which is directly relevant to the structure of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Chlorination: The introduction of chlorine atoms can profoundly affect activity. For instance, 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity with reduced ulcerogenic side effects compared to standard NSAIDs. sarpublication.com In a series of MAO-B inhibitors, a para-chloro substituent was found to increase the inhibitory activity. nih.gov The high electronegativity and lipophilicity of chlorine can enhance binding to hydrophobic pockets in target proteins and influence the electronic properties of the entire molecule. The presence of two chlorine atoms, as in the title compound, would be expected to significantly impact its interaction with biological targets.

Methylation: Methylation is also a key structural modification. The presence of a methyl group at the C-6 position of the pyridazinone ring was identified as a key requirement for agonist activity at formyl peptide receptors. nih.gov Similarly, in a different series, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones showed potent analgesic activity. sarpublication.com The N-methylation at position 2, as seen in this compound, is a common feature in many biologically active pyridazinones, often enhancing potency and modifying the compound's pharmacokinetic properties. sarpublication.comresearchgate.net

Beyond the core substitutions, the nature of side chains and other substituents is a critical determinant of the pharmacological profile. sarpublication.comnih.gov

Substitution at N-2: The presence of an acetamide (B32628) side chain linked to the nitrogen at position 2 of the pyridazinone ring has been shown to increase analgesic and anti-inflammatory action. sarpublication.com In studies on FPR agonists, a 4-bromophenylacetamide side chain at the N-2 position was found to be essential for activity. nih.gov

Substitution at C-4, C-5, and C-6: Modifications at other positions on the ring are equally important. For instance, substituting the C-6 position with various heterocyclic rings can modulate anti-inflammatory and analgesic actions. sarpublication.com In the pursuit of novel glucan synthase inhibitors, SAR studies revealed that changes to the core structure and optimization of a sulfonamide moiety led to compounds with improved antifungal activity. nih.gov The introduction of various substituents at position 5, including alkyl, acyl, and pyrazole (B372694) rings, was used to evaluate how such modifications affect target specificity and potency for FPRs. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Pyridazinone Derivatives

| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-2 | Arylacetamide chain | Essential for FPR agonist activity. | nih.govnih.gov |

| C-4 / C-5 | Dihalo (e.g., Dichloro) | Associated with good analgesic activity and reduced side effects. | sarpublication.com |

| C-6 | Methyl group | Identified as a key requirement for FPR agonist activity. | nih.gov |

| C-6 | Heterocyclic rings | Modulates anti-inflammatory and analgesic properties. | sarpublication.com |

| Various | Sulfonamide moiety | Optimization led to improved antifungal activity in glucan synthase inhibitors. | nih.gov |

Computational Approaches in Drug Discovery and Design

In modern medicinal chemistry, computational methods serve as a vital accelerator in the lengthy and costly process of drug discovery and development. beilstein-journals.org These in silico tools allow researchers to model, predict, and analyze the behavior of potential drug candidates at a molecular level, thereby prioritizing synthesis and experimental testing for the most promising compounds. beilstein-journals.orgacs.org For the pyridazinone class of compounds, including derivatives like this compound, computational approaches are instrumental in identifying potential biological targets, designing novel ligands with enhanced affinity and selectivity, and predicting their pharmacokinetic profiles. These strategies encompass a range of techniques from molecular docking and pharmacophore modeling to the prediction of drug-likeness and ADMET properties.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. wjarr.comamazonaws.com This method is crucial for understanding structure-activity relationships (SAR) by elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity between a ligand and the active site of a protein. amazonaws.com

Research on pyridazinone derivatives has extensively used molecular docking to explore their potential against a variety of biological targets. These studies provide a predictive framework for how compounds like this compound might interact with similar proteins. For instance, docking studies have been performed to evaluate pyridazinones as potential anticancer, anti-inflammatory, antimicrobial, and vasorelaxant agents. wjarr.combenthamscience.comrsc.org In one study, hypothetical 4,5-dihydropyridazin-3(2H)-one derivatives were docked against protein targets for antifungal, antibacterial, and anthelmintic activity, with many compounds showing favorable binding affinity scores compared to standard drugs. wjarr.com Another research effort used docking to support the anticancer activity of triazolo-pyridazinone derivatives by predicting their binding mechanism with the urokinase enzyme. benthamscience.com Similarly, docking simulations have been employed to investigate the binding of pyridazinone scaffolds to targets like cyclin-dependent kinases (CDKs) and endothelial nitric oxide synthase (eNOS), providing insights into their potential mechanisms of action. rsc.orgrjptonline.org

These simulations are typically performed using specialized software that calculates the binding energy, representing the strength of the interaction. A more negative binding energy score generally indicates a more stable and favorable ligand-receptor complex. wjarr.com

Table 1: Examples of Molecular Docking Studies on Pyridazinone Derivatives

| Pyridazinone Derivative Type | Target Protein (PDB ID) | Therapeutic Area | Docking Software | Key Finding | Reference |

|---|---|---|---|---|---|

| 4,5-Dihydropyridazin-3(2H)-ones | Antifungal (5TZ1), Antibacterial (1JXA), Antihelmintic (1OJ0) | Antimicrobial | PyRx-Virtual Screening Tool | Test compounds showed good binding affinity scores, suggesting potential as antimicrobial agents. | wjarr.com |

| Triazolo-pyridazinones | Urokinase | Anticancer | Not Specified | Docking supported the observed anticancer activity and predicted plausible ligand-protein interactions. | benthamscience.com |

| Pyridazin-3-one derivatives | Inositol trisphosphate (IP3) receptor (hypothesized) / eNOS | Cardiovascular (Vasorelaxant) | Not Specified | Simulations helped evaluate binding affinities and potential for modulating eNOS. | rsc.org |

| 3(2H)-one pyridazinone derivatives | Cyclin-dependent kinase (CDK) | Anticancer / Antioxidant | AutoDock Vina | Studies indicated potential for antioxidant activity through interactions with CDK proteins. | rjptonline.org |

| Pyridazinone-based library | Aspartate aminotransferase | Drug Repurposing | Not Specified | Docking confirmed that aspartate aminotransferase was a favorable repurposed target for the compound series. | nih.govnih.gov |

Pharmacophore modeling is another cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) necessary for a molecule to exert a specific biological activity. nih.govacs.org A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules to deduce common features (ligand-based). researchgate.net These models serve as 3D search queries to screen virtual libraries for novel compounds that match the required features, thus guiding the design of new, potentially more potent ligands. youtube.com

For pyridazinone derivatives, pharmacophore modeling has been successfully applied to understand the structural requirements for activity at specific receptors and to repurpose existing compound libraries. nih.govacs.org In one key study, a series of new pyridazin-3(2H)-one derivatives were evaluated for their affinity toward α1- and α2-adrenoceptors. acs.orgnih.gov To understand the basis for their high affinity for the α1-adrenoceptor, a pharmacophore model was generated using the Catalyst software. The resulting model, which consisted of a positive ionizable group, three hydrophobic features, and a hydrogen bond acceptor, showed high predictive power and helped rationalize the structure-activity relationships. acs.orgnih.gov In another example, a pharmacophore-based inverse virtual screening approach was used to find new potential targets for a library of 52 pyridazinone-based molecules that failed to show activity at their originally intended target. nih.govnih.gov This screening proposed aspartate aminotransferase as a promising new target for the series, a finding later supported by molecular docking. nih.govnih.gov

Table 2: Pharmacophore Modeling Applications for Pyridazinone Derivatives

| Target/Purpose | Modeling Approach | Key Pharmacophoric Features Identified | Software/Platform | Outcome | Reference |

|---|---|---|---|---|---|

| α1-Adrenoceptor Antagonists | Ligand-based | Positive ionizable portion, three hydrophobic features, one hydrogen bond acceptor. | Catalyst | Developed a predictive model that rationalized the structure-affinity relationships of the new pyridazinone derivatives. | acs.orgnih.gov |

| Drug Repurposing (Target Identification) | Inverse Virtual Screening (Receptor-based pharmacophores) | Not explicitly detailed, but screened against 16,159 pharmacophore models. | PharmMapper | Identified aspartate aminotransferase as a high-potential new target for a library of pyridazinone analogues. | nih.govnih.gov |

| Vasorelaxant Activity (eNOS modulation) | 3D QSAR Pharmacophore | Not explicitly detailed. | Not Specified | Used to evaluate the potential activity of newly designed pyridazin-3-one derivatives. | rsc.org |

A promising drug candidate must not only be potent at its target but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the discovery process is critical to avoid costly late-stage failures. In silico ADMET prediction models use a compound's structure to estimate various parameters, such as oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. researchgate.netd-nb.info

Several studies on pyridazinone derivatives have incorporated in silico ADMET predictions to assess their drug-likeness. rsc.orgresearchgate.net Web-based tools and software like pre-ADME, Protox II, and SwissADME are commonly used for these analyses. amazonaws.comresearchgate.net For example, a study on pyridazinone derivatives designed as aldose reductase inhibitors used pre-ADME to predict pharmacokinetic profiles and Protox II to estimate toxicity. researchgate.net The predictions included parameters like BBB penetration and oral toxicity (LD50), classifying the compounds based on the Globally Harmonized System (GHS). researchgate.net Another investigation of novel pyridazin-3-one derivatives with vasorelaxant activity included computer-based ADMET studies which demonstrated promising drug-like characteristics, including good oral bioavailability, optimal intestinal absorption, and a lack of inhibition of key cytochrome P450 enzymes. rsc.org These predictive analyses help prioritize compounds that are more likely to be successfully developed into orally administered drugs.

Table 3: Common In Silico ADMET Parameters Predicted for Pyridazinone Derivatives

| ADMET Parameter | Description | Tool/Method Example | Typical Finding/Goal for Pyridazinones | Reference |

|---|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut into the bloodstream. | pre-ADME, SwissADME | High absorption is desirable for oral drugs. Studies show many derivatives have good predicted absorption. | rsc.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system (CNS). | pre-ADME, BOILED-Egg model (SwissADME) | Can be desirable or undesirable depending on the target. Some derivatives are predicted to have high CNS absorption, while others are not. | amazonaws.comresearchgate.net |

| CYP450 Inhibition | Predicts if a compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. | SwissADME, ADMETSar | Non-inhibition is generally preferred to avoid metabolic complications. Many designed pyridazinones show no predicted inhibition. | rsc.orgd-nb.info |

| Oral Bioavailability | A qualitative measure predicting if a compound has favorable properties to be an oral drug (e.g., based on Lipinski's Rule of Five). | SwissADME | Most synthesized series are designed to have good predicted oral bioavailability. | amazonaws.comrsc.org |

| Acute Oral Toxicity (LD50) | Predicts the median lethal dose in mg/kg, classifying the compound's toxicity level. | Protox II | Compounds are classified into toxicity classes (e.g., GHS Class 4: "harmful if swallowed"). The goal is lower toxicity (higher LD50). | researchgate.net |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | Protox II, ADMETSar | Non-hepatotoxic compounds are strongly preferred. Predictions can flag potential liabilities. | researchgate.netd-nb.info |

Environmental Considerations and Degradation Studies of Chlorinated Pyridazinones

Environmental Occurrence and Dispersion of Chlorinated Organic Compounds

Chlorinated organic compounds, a class to which chlorinated pyridazinones belong, are known for their widespread presence in the environment. Their occurrence is often linked to their use as pesticides and herbicides in agriculture. These compounds can be introduced into the environment through direct application, industrial discharge, and disposal of waste. Due to their chemical stability, they can persist in soil and water, and some are volatile enough to be transported over long distances in the atmosphere.

Biodegradation Pathways of Pyridazine (B1198779) Derivatives